molecular formula C22H27N5O3 B2362770 3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887457-98-9

3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2362770
CAS No.: 887457-98-9
M. Wt: 409.49
InChI Key: NJGNLDXATMLXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Potential

  • A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. These compounds demonstrated significant affinity for serotonin (5-HT1A/5-HT7) receptors, which are critical in the management of depression and anxiety disorders. Notably, certain derivatives exhibited potential as antidepressants in in vivo studies, including forced swim tests in mice, suggesting their therapeutic promise in mental health treatments (Zagórska et al., 2016).

Serotonin Receptor Affinity

  • Derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have been identified as potent ligands for 5-HT1A receptors. The pharmacological evaluation of these compounds has indicated their effectiveness in animal models for assessing anxiolytic-like activity, further underscoring their potential in treating anxiety and depressive disorders (Zagórska et al., 2009).

Structure-Activity Relationships

  • Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have highlighted the significance of structural features for receptor affinity and selectivity, particularly towards the 5-HT1A and 5-HT7 receptors. This research is crucial in understanding how molecular modifications can enhance the therapeutic effectiveness of these compounds (Zagórska et al., 2015).

Receptor Binding and Phosphodiesterase Activity

  • The compounds' binding affinities for various serotonin and dopamine receptors, as well as their inhibitory potencies for certain phosphodiesterases, have been explored. This research is important for developing compounds with specific pharmacological profiles, potentially leading to more targeted and effective treatments for mental health disorders (Zagórska et al., 2016).

Novel Antagonists for Adenosine Receptors

  • Some studies have focused on the synthesis and evaluation of imidazo[2,1-f]purine-2,4-diones as antagonists for adenosine receptors. These findings contribute to the broader understanding of the therapeutic applications of these compounds in various medical contexts (Baraldi et al., 2005).

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-13(2)11-12-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-7-9-17(30-6)10-8-16/h7-10,13H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGNLDXATMLXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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